1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine
1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine
Brand Name:
Vulcanchem
CAS No.:
349093-71-6
VCID:
VC0500753
InChI:
InChI=1S/C19H21FN2O2/c1-24-18-8-2-15(3-9-18)14-19(23)22-12-10-21(11-13-22)17-6-4-16(20)5-7-17/h2-9H,10-14H2,1H3
SMILES:
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Molecular Formula:
C19H21FN2O2
Molecular Weight:
328.4g/mol
1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine
CAS No.: 349093-71-6
Main Products
VCID: VC0500753
Molecular Formula: C19H21FN2O2
Molecular Weight: 328.4g/mol
CAS No. | 349093-71-6 |
---|---|
Product Name | 1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine |
Molecular Formula | C19H21FN2O2 |
Molecular Weight | 328.4g/mol |
IUPAC Name | 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone |
Standard InChI | InChI=1S/C19H21FN2O2/c1-24-18-8-2-15(3-9-18)14-19(23)22-12-10-21(11-13-22)17-6-4-16(20)5-7-17/h2-9H,10-14H2,1H3 |
Standard InChIKey | UGWVZEVQSSOVSU-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Canonical SMILES | COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Solubility | 38.3 [ug/mL] |
PubChem Compound | 755027 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume